1-(2,4-Bis(trifluoromethyl)benzyl)-2-oxoindoline-4-carbaldehyde
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Overview
Description
1-(2,4-Bis(trifluoromethyl)benzyl)-2-oxoindoline-4-carbaldehyde is a complex organic compound characterized by the presence of trifluoromethyl groups, a benzyl group, and an indoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Bis(trifluoromethyl)benzyl)-2-oxoindoline-4-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2,4-bis(trifluoromethyl)benzyl bromide with an indoline derivative under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Bis(trifluoromethyl)benzyl)-2-oxoindoline-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Corresponding carboxylic acid
Reduction: Corresponding alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-(2,4-Bis(trifluoromethyl)benzyl)-2-oxoindoline-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2,4-Bis(trifluoromethyl)benzyl)-2-oxoindoline-4-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Bis(trifluoromethyl)benzyl bromide
- 2,4-Bis(trifluoromethyl)benzyl chloride
- 1,4-Bis(trifluoromethyl)benzene
Uniqueness
1-(2,4-Bis(trifluoromethyl)benzyl)-2-oxoindoline-4-carbaldehyde is unique due to the combination of its indoline core and the presence of trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
1956366-59-8 |
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Molecular Formula |
C18H11F6NO2 |
Molecular Weight |
387.3 g/mol |
IUPAC Name |
1-[[2,4-bis(trifluoromethyl)phenyl]methyl]-2-oxo-3H-indole-4-carbaldehyde |
InChI |
InChI=1S/C18H11F6NO2/c19-17(20,21)12-5-4-10(14(6-12)18(22,23)24)8-25-15-3-1-2-11(9-26)13(15)7-16(25)27/h1-6,9H,7-8H2 |
InChI Key |
IYIOUTDEKRZGPY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC=C2N(C1=O)CC3=C(C=C(C=C3)C(F)(F)F)C(F)(F)F)C=O |
Origin of Product |
United States |
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